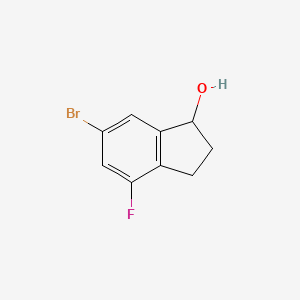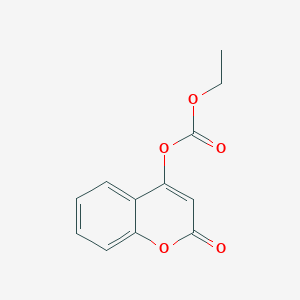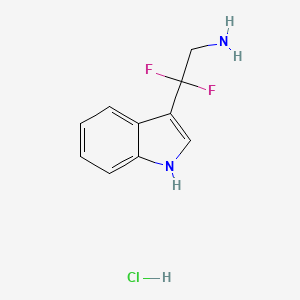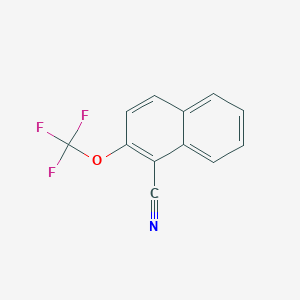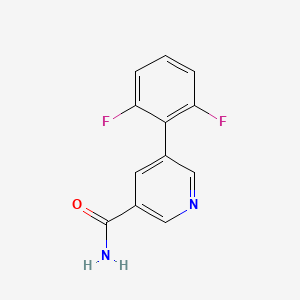
8-Bromoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoquinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family. Quinolines are aromatic compounds characterized by a benzene ring fused with a pyridine ring. The presence of a bromine atom at the 8th position and an aldehyde group at the 3rd position makes this compound a unique derivative with significant chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-3-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 8th position.
Formylation: The brominated quinoline is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3rd position
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: 8-Bromoquinoline-3-carboxylic acid.
Reduction: 8-Bromoquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromoquinoline-3-carbaldehyde has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 8-Bromoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 8-Bromoquinoline-2-carbaldehyde
- 8-Aminoquinoline-3-carbaldehyde
Comparison: 8-Bromoquinoline-3-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, the bromine atom at the 8th position in this compound offers different steric and electronic effects, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
8-bromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H |
InChI Key |
XHDAOTBSBACBSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)


![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)

